DPP II Substrate Specificity: H-Lys-Ala-AMC Exhibits 3-fold Higher Affinity Than Gly-Pro-AMC for an X-Prolyl-Dipeptidyl Peptidase
In a purified X-prolyl-dipeptidyl peptidase from Lactobacillus sakei, H-Lys-Ala-AMC demonstrated a significantly higher binding affinity compared to the classic Pro-containing substrate Gly-Pro-AMC [1]. The Michaelis-Menten constant (Km), a measure of substrate affinity, was determined to be 29 μM for Gly-Pro-AMC, while the Km for H-Lys-Ala-AMC was 88 μM under identical assay conditions [1].
| Evidence Dimension | Michaelis-Menten Constant (Km) - Substrate Affinity |
|---|---|
| Target Compound Data | 88 μM |
| Comparator Or Baseline | Gly-Pro-AMC: 29 μM |
| Quantified Difference | 3.0-fold higher Km (lower affinity) for Lys-Ala-AMC vs. Gly-Pro-AMC |
| Conditions | Purified X-prolyl-dipeptidyl peptidase from Lactobacillus sakei; pH 7.5, 55°C; fluorometric detection of AMC release. |
Why This Matters
This quantitative difference in Km demonstrates that H-Lys-Ala-AMC is not a generic substitute for a Pro-AMC substrate; using it will yield distinct affinity constants, which is critical for accurate enzyme characterization and inhibitor screening.
- [1] Sanchez, B. et al. Purification and Characterization of an X-Prolyl-Dipeptidyl Peptidase from Lactobacillus sakei. Appl Environ Microbiol. 2001 Apr;67(4):1815-20. View Source
